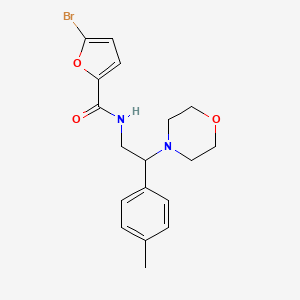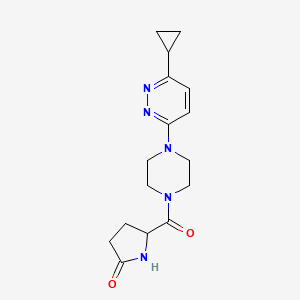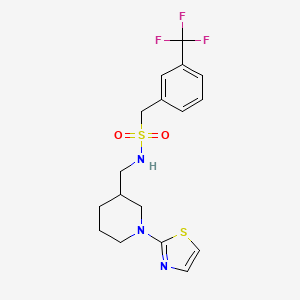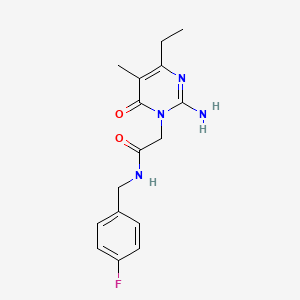![molecular formula C16H18N2O6S B2621247 Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate CAS No. 873589-12-9](/img/structure/B2621247.png)
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate, also known as EOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOC is a piperazine derivative that has a sulfonyl group and a chromone ring in its structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, which leads to the inhibition of the production of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Another advantage is its relatively low toxicity compared to other compounds with similar activities.
One of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its relatively low yield of synthesis, which makes it expensive to produce in large quantities.
将来の方向性
There are several future directions for the research on Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate. One of the directions is the development of new synthetic methods for the production of this compound with higher yield and purity. Another direction is the investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate has been synthesized using various methods, including the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with piperazine, followed by the reaction with ethyl chloroformate and sodium hydride. The yield of this compound obtained from this method is around 45%. Another method involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of triethylamine, followed by the reaction with ethyl chloroformate. This method yields this compound in around 50-60% yield.
科学的研究の応用
Ethyl 4-[(2-oxochromen-6-yl)sulfonyl]piperazinecarboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
ethyl 4-(2-oxochromen-6-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-2-23-16(20)17-7-9-18(10-8-17)25(21,22)13-4-5-14-12(11-13)3-6-15(19)24-14/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLMSFZANXFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)
![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B2621171.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2621172.png)
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2621173.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)





![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)